molecular formula C9H11NO2 B2733502 (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one CAS No. 67382-49-4

(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one

Cat. No.: B2733502
CAS No.: 67382-49-4
M. Wt: 165.192
InChI Key: JYNBBGZIKXUJAK-HWKANZROSA-N
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Description

(2E)-3-(Dimethylamino)-1-(furan-3-yl)prop-2-en-1-one is a high-purity enaminone compound offered as a critical building block for pharmaceutical research and organic synthesis. This chemical belongs to a class of compounds recognized for their versatility as intermediates in the construction of various heterocyclic frameworks, which are core structures in many active pharmaceutical ingredients (APIs) and biologically active molecules . As a research chemical, its primary value lies in its application towards the development of novel therapeutic agents. Enaminones of this type are pivotal substrates in synthetic chemistry, enabling routes to compounds with potential cytotoxic, antipyretic, and analgesic properties . The structural motif of this compound, featuring an s-cis configured keto group with respect to the olefinic double bond, is a key feature for its reactivity and intermolecular interactions . This product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNBBGZIKXUJAK-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one, a compound with notable structural features including a furan ring and a dimethylamino group, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H13NO CAS Number 67382 49 4 \text{C}_{12}\text{H}_{13}\text{N}\text{O}\quad \text{ CAS Number 67382 49 4 }

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and antifungal agent. The following sections summarize key findings regarding its biological effects.

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of β-keto-enol systems have shown promising antifungal activity against various pathogens.

Table 1: Antifungal Activity of Related Compounds

Compound NameActivity AgainstEC50 (μg/mL)Reference
This compoundFusarium oxysporum6 - 9
3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)-3-phenylpropan-1-oneAlternaria solani19.9 - 93.3
3-(5-Methylfuran-2-yl)-1-(phenyl)-3-(4-methylphenyl)propan-1-oneBotrytis cinerea50

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that disrupt essential processes in microbial cells. The presence of the furan ring is believed to enhance the compound's reactivity and ability to form adducts with biomolecules.

Case Studies

A study published in Molecules demonstrated that derivatives containing furan rings exhibit greater antifungal activity due to their ability to interfere with fungal cell wall synthesis and disrupt membrane integrity .

Another significant finding involved the compound's potential in inhibiting specific enzymes critical for fungal metabolism, suggesting a dual mechanism involving both structural interference and enzymatic inhibition.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that compounds within this class may exhibit harmful effects upon ingestion or skin contact, necessitating careful handling and dosage regulation .

Comparison with Similar Compounds

Structural Comparison with Analogous Enaminones and Chalcones

The target compound’s core structure is compared to derivatives with varying aryl/heteroaryl substituents (Table 1).

Table 1: Structural analogs of (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one
Compound Name Substituent (R) Key Structural Differences Reference
(2E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl Thiophene (sulfur heterocycle) vs. furan-3-yl
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indol-3-yl Indole (N-heterocycle) vs. furan-3-yl
(2E)-3-(dimethylamino)-1-(4-phenylphenyl)prop-2-en-1-one Biphenyl-4-yl Biphenyl (aromatic) vs. furan-3-yl
(E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one Furan-3-yl + indol-3-yl Chalcone scaffold (C=O absent in enaminones)
3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one Thiophen-3-yl Thiophene-3-yl vs. furan-3-yl

Key Observations :

  • Heterocycle Effects : Thiophene analogs (e.g., ) exhibit higher lipophilicity (logP ~1.10 for thiophen-3-yl vs. ~0.5 predicted for furan-3-yl) due to sulfur’s polarizability, enhancing membrane permeability .
  • Aromatic vs.

Key Observations :

  • Anti-TB Activity: Chalcones with indole substituents (e.g., ) show moderate activity, whereas the dimethylamino group in the target compound may enhance solubility but reduce potency compared to nitro/hydroxyl substituents .
  • Antibacterial Activity: The hydroxyl group in (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one improves interactions with bacterial efflux pumps, a feature absent in the furan-3-yl analog.

Physicochemical and Spectroscopic Properties

Substituents critically influence melting points, logP, and spectral data (Table 3).

Table 3: Physicochemical properties of selected analogs
Compound Name Melting Point (°C) logP Key Spectral Features (IR/NMR) Reference
This compound Not reported ~0.5* C=O stretch ~1670 cm⁻¹ (IR)
(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one 169–171 1.25 Cl substituents increase molecular weight
3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one Not reported 1.10 Thiophene C-S stretch ~650 cm⁻¹ (IR)
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one Not reported 1.50 Phenyl C-H stretches ~3000 cm⁻¹ (IR)

Key Observations :

  • logP Trends : Thiophene and biphenyl analogs exhibit higher logP values than furan derivatives, suggesting improved lipid solubility .
  • Melting Points : Chlorinated derivatives (e.g., ) have higher melting points due to enhanced intermolecular forces.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one to maximize yield and purity?

The synthesis typically employs a Claisen-Schmidt condensation between furan-3-carbaldehyde and dimethylaminoacetone under basic conditions. Key parameters include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
  • Catalyst : Piperidine (5-10 mol%) to enhance enolate formation.
  • Temperature : 60–80°C for 6–8 hours.
  • Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) yields >85% purity. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .

Q. How can NMR spectroscopy confirm the stereochemistry and structural integrity of this compound?

  • ¹H NMR : A coupling constant (J ≈ 12–14 Hz) between the α and β protons of the enone system confirms the trans (E) configuration. The dimethylamino group appears as a singlet (~δ 2.8–3.1 ppm), while the furan protons resonate at δ 6.2–7.5 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~190–200 ppm. 2D NMR techniques (COSY, HSQC) resolve overlapping signals, and NOESY confirms the absence of steric interactions between the dimethylamino group and the furan ring .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Recrystallization : Use ethanol or methanol as solvents to isolate high-purity crystals.
  • Chromatography : Silica gel column chromatography with a hexane:ethyl acetate gradient (70:30 to 50:50) effectively separates unreacted starting materials and stereoisomers .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Charge distribution : The enone system is electron-deficient, making it reactive toward nucleophilic additions.
  • Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the α,β-unsaturated carbonyl, explaining its role as a Michael acceptor in heterocyclic synthesis.
  • Transition state analysis : Models nucleophilic attack pathways, aiding in designing derivatives with tailored reactivity .

Q. What crystallographic data reveal about the molecular packing and stability of this compound?

Single-crystal X-ray diffraction (SCXRD) at 100 K shows:

  • Crystal system : Monoclinic (P2₁/c) with a = 12.03 Å, b = 17.41 Å, c = 9.44 Å, β = 91.76°.
  • Intermolecular interactions : Weak C–H···O hydrogen bonds between the carbonyl oxygen and furan protons stabilize the lattice.
  • Torsional angles : The enone system is nearly planar (torsion angle < 5°), minimizing steric hindrance .

Q. How can contradictions in biological activity data between in vitro and computational models be resolved?

  • In vitro assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa cells).
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to validate binding modes.
  • Metabolic stability : Use liver microsomes to assess degradation pathways. Discrepancies often arise from solubility differences or off-target effects, requiring orthogonal validation via SPR or ITC .

Q. What advanced spectroscopic techniques differentiate degradation products during stability studies?

  • LC-MS/MS : Identifies hydrolyzed products (e.g., furan-3-carboxylic acid) via molecular ion fragmentation.
  • IR spectroscopy : Degradation of the enone system is detected by shifts in C=O stretching (~1650 cm⁻¹ to 1700 cm⁻¹).
  • XPS : Monitors nitrogen oxidation states in the dimethylamino group under oxidative stress .

Methodological Notes

  • Stereochemical purity : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves enantiomeric impurities.
  • Reaction scale-up : Maintain strict temperature control (±2°C) to avoid side reactions like furan ring opening.
  • Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .

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